1-(4-Chloro-2-fluorophenyl)ethan-1-amine acetate hydrochloride
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Overview
Description
1-(4-Chloro-2-fluorophenyl)ethan-1-amine acetate hydrochloride is a chemical compound with the molecular formula C10H14Cl2FNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine acetate hydrochloride involves several steps. One common method includes the reaction of 4-chloro-2-fluoroacetophenone with ethylamine under controlled conditions to form the intermediate 1-(4-Chloro-2-fluorophenyl)ethan-1-amine. This intermediate is then reacted with acetic acid to form the acetate salt, which is subsequently converted to the hydrochloride form by treatment with hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)ethan-1-amine acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different functional groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)ethan-1-amine acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications
Properties
Molecular Formula |
C10H14Cl2FNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
acetic acid;1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.C2H4O2.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;1-2(3)4;/h2-5H,11H2,1H3;1H3,(H,3,4);1H |
InChI Key |
GISDVSLGVYLWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N.CC(=O)O.Cl |
Origin of Product |
United States |
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